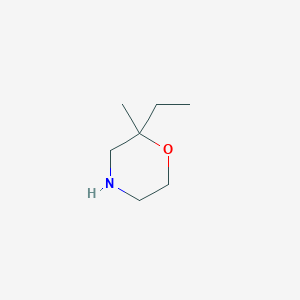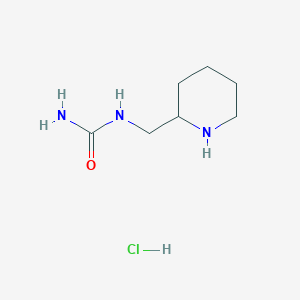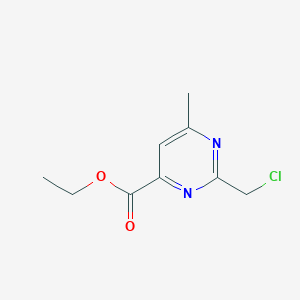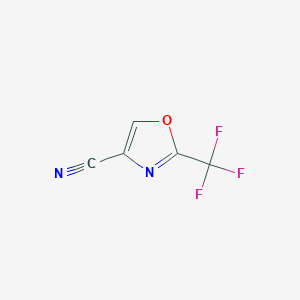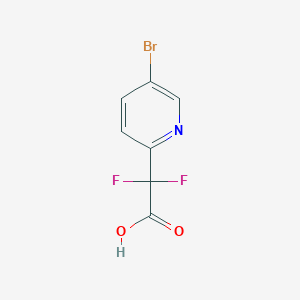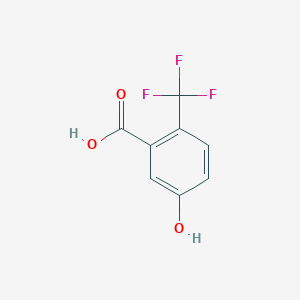
1-Propanoylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-Propanoylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1245614-91-8 . It has a molecular weight of 171.2 . The IUPAC name for this compound is 1-propionyl-3-pyrrolidinecarboxylic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for “1-Propanoylpyrrolidine-3-carboxylic acid” is 1S/C8H13NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-Propanoylpyrrolidine-3-carboxylic acid” is a solid substance . It has a molecular weight of 171.2 .
Aplicaciones Científicas De Investigación
Reactive Extraction and Separation Processes
1-Propanoylpyrrolidine-3-carboxylic acid, as a member of the carboxylic acids family, has its significance highlighted in the context of reactive extraction processes. A review focusing on the extraction of carboxylic acids using organic solvents and supercritical fluids underscores the efficiency of using supercritical CO2 for the reactive extraction of carboxylic acids from aqueous solutions. This process is recommended for its environmental friendliness, non-toxicity, non-flammability, and efficiency, particularly in the separation of carboxylic acids with higher yield and simplicity compared to traditional methods (Djas & Henczka, 2018).
Biocatalyst Inhibition
The role of carboxylic acids, including derivatives similar to 1-propanoylpyrrolidine-3-carboxylic acid, in biotechnological applications is critical, especially concerning their inhibitory effects on microbes used in fermentative processes. Research highlights how straight-chain carboxylic acids can damage cell membranes and decrease the microbial internal pH, affecting the production of biorenewable chemicals. Understanding these inhibitory mechanisms is vital for developing metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Synthesis and Biological Activity
Another significant area of research involving 1-propanoylpyrrolidine-3-carboxylic acid derivatives focuses on their synthesis for various biological activities. A review covering the synthesis of 1-indanones from carboxylic acids and their derivatives illustrates the broad range of biological activities these compounds exhibit, including antiviral, anti-inflammatory, analgesic, and anticancer properties. This showcases the potential of 1-propanoylpyrrolidine-3-carboxylic acid derivatives in the treatment of neurodegenerative diseases and their use as effective insecticides, fungicides, and herbicides (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Liquid-Liquid Extraction Developments
In the realm of liquid-liquid extraction (LLX) of carboxylic acids, advancements in solvent developments have been reviewed. This includes exploring new solvents like ionic liquids and improving traditional solvent systems to enhance the recovery of carboxylic acids from diluted aqueous streams. Such advancements aim at increasing the economic feasibility and efficiency of LLX processes for carboxylic acid recovery, which is crucial for producing bio-based plastics and other bio-based chemicals (Sprakel & Schuur, 2019).
Propiedades
IUPAC Name |
1-propanoylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYADCZIBMBFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanoylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)
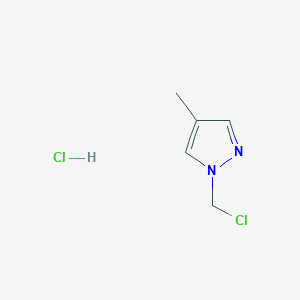
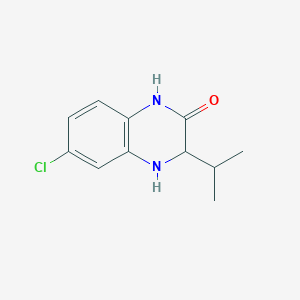
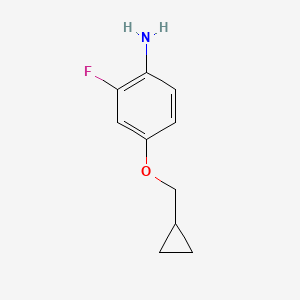
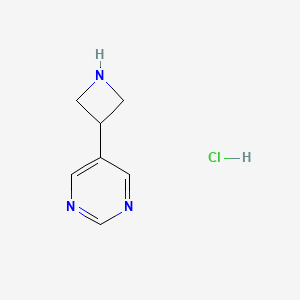
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3376767.png)
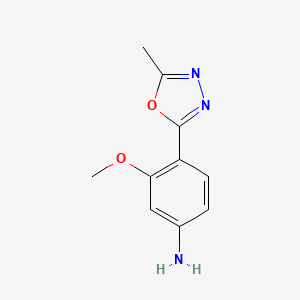
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3376779.png)
